3-chloro-N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide
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Description
3-chloro-N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H14ClN3O4S and its molecular weight is 427.86. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Angiogenic Activity: Thiophene 2-carboxamides substituted with benzo[d][1,3]dioxol-5-yl and 2,3-dihydrobenzo[b][1,4]dioxin-6-yl groups have displayed inhibition of VEGFR1 (vascular endothelial growth factor receptor 1) with IC50 values . This anti-angiogenic activity is crucial in cancer therapy and other pathological conditions involving abnormal blood vessel formation.
Organic Synthesis and Chemical Reactions
The compound’s unique structure makes it an interesting target for synthetic chemists. Here’s an application related to its synthesis:
- Formation of 2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone : Researchers have attempted to synthesize this compound to obtain Doxazosin, a medication used to treat hypertension and benign prostatic hyperplasia. While the synthesis may involve several steps, optimizing the route could lead to more efficient access to Doxazosin .
Computational Chemistry and Molecular Dynamics
The compound’s conformational flexibility and stereochemistry can be explored using computational methods. Researchers have performed 3D visualizing molecular dynamics simulations to understand its behavior, hybridization, and orbital interactions .
Crystallography
The crystal structure of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide) has been determined. It crystallizes in a triclinic lattice, providing valuable insights into its packing arrangement and intermolecular interactions .
properties
IUPAC Name |
3-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O4S/c21-17-12-3-1-2-4-15(12)29-18(17)19(25)22-20-24-23-16(28-20)10-11-5-6-13-14(9-11)27-8-7-26-13/h1-6,9H,7-8,10H2,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAGDJBONYKZIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CC3=NN=C(O3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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